molecular formula C₁₂H₁₆N₂O B1141488 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one CAS No. 78504-62-8

1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one

Cat. No. B1141488
Key on ui cas rn: 78504-62-8
M. Wt: 204.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04305948

Procedure details

A-11. 1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone using (3-pyridinyl)methyl ethyl ketone.
Name
1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:5](C1C=NC=CC=1)=[CH:6][N:7]([CH3:9])[CH3:8])=[O:4])[CH3:2].C(C(C[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)=O)C>>[CH2:1]([C:3]([C:5]([C:26]1[CH:21]=[CH:22][N:23]=[CH:24][CH:25]=1)=[CH:6][N:7]([CH3:9])[CH3:8])=[O:4])[CH3:2]

Inputs

Step One
Name
1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C(=CN(C)C)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C(=O)C(=CN(C)C)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.